molecular formula C21H24FNO5 B1240976 Paroxetine Acetate CAS No. 72471-80-8

Paroxetine Acetate

Cat. No.: B1240976
CAS No.: 72471-80-8
M. Wt: 389.4 g/mol
InChI Key: RQBJOWKBGCDPOS-RVXRQPKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paroxetine Acetate is a high-purity chemical reagent essential for pharmaceutical and neuropharmacology research. This compound is the acetate salt of Paroxetine, a potent and highly selective serotonin reuptake inhibitor (SSRI) . Paroxetine's primary research value lies in its mechanism of action; it functions by binding to and blocking the serotonin transporter (SERT), thereby increasing the concentration of synaptic serotonin and facilitating the study of serotonergic signaling pathways . With a molecular formula of C21H24FNO5 and a molecular weight of 389.42 g/mol, it is characterized for precise experimental use . Researchers employ this compound as a critical tool in various non-clinical investigations, including studies focused on the mechanisms of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety-related conditions . Its application extends to biochemical assays, target identification, and the exploration of off-target interactions, such as its affinity for muscarinic cholinergic receptors . Furthermore, its role as a substrate and potent inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme makes it highly relevant for drug metabolism and pharmacokinetic (DMPK) studies . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

72471-80-8

Molecular Formula

C21H24FNO5

Molecular Weight

389.4 g/mol

IUPAC Name

acetic acid;(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine

InChI

InChI=1S/C19H20FNO3.C2H4O2/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;1-2(3)4/h1-6,9,14,17,21H,7-8,10-12H2;1H3,(H,3,4)/t14-,17-;/m0./s1

InChI Key

RQBJOWKBGCDPOS-RVXRQPKJSA-N

SMILES

CC(=O)O.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Isomeric SMILES

CC(=O)O.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Canonical SMILES

CC(=O)O.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Other CAS No.

72471-80-8

Synonyms

Aropax
BRL 29060
BRL-29060
BRL29060
FG 7051
FG-7051
FG7051
Paroxetine
Paroxetine Acetate
Paroxetine Hydrochloride
Paroxetine Hydrochloride Anhydrous
Paroxetine Hydrochloride Hemihydrate
Paroxetine Hydrochloride, Hemihydrate
Paroxetine Maleate
Paroxetine, cis-(+)-Isomer
Paroxetine, cis-(-)-Isomer
Paroxetine, trans-(+)-Isomer
Paxil
Seroxat

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Paroxetine Acetate

Novel Synthetic Routes for Paroxetine (B1678475) Acetate (B1210297) Production and Related Compounds

The synthesis of paroxetine, a molecule with two chiral centers at the C-3 and C-4 positions of the piperidine (B6355638) ring, requires precise stereochemical control to yield the pharmacologically active (3S, 4R)-isomer. google.comgoogle.com.na Researchers have developed numerous synthetic pathways, moving from classical resolutions to more efficient asymmetric and catalytic methods.

Asymmetric Synthesis Approaches for Enantiopure Paroxetine Acetate Precursors

One prominent method involves the enzymatic desymmetrization of prochiral substrates. For instance, the enantioselective hydrolysis of prochiral dimethyl 3-(4-fluorophenyl)glutarate using enzymes like Pig Liver Esterase (PLE) can generate optically pure methyl (R)-3-(4-fluorophenyl)glutarate, a key precursor for (-)-paroxetine. researchgate.net This biocatalytic approach is often considered a green chemistry method due to its mild, aqueous reaction conditions. researchgate.net

Asymmetric conjugate addition reactions represent another powerful tool. The addition of an organometallic reagent like 4-fluorophenylmagnesium bromide to a chiral α,β-unsaturated substrate can set the stereochemistry at the C-4 position. lookchem.com The use of chiral auxiliaries, such as Oppolzer's (1S)-(−)-camphorsultam, has been shown to be highly selective in guiding this addition. lookchem.com

Furthermore, organocatalytic Michael additions have been successfully applied. The addition of aldehydes to trans-nitroalkenes, catalyzed by organocatalysts like diphenylprolinol trimethylsilyl (B98337) (TMS) ether, can produce key chiral intermediates for the synthesis of (+)-paroxetine. researchgate.netnih.gov Continuous flow reactor technology has been utilized for these organocatalytic reactions, enabling scalable and efficient production of the desired chiral phenylpiperidine intermediate. nih.gov

A process involving the asymmetric hydrogenation of an N-substituted 4-(p-fluorophenyl)-3-hydroxymethyl-1,2,3,6-tetrahydropyridine intermediate has also been described. google.comgoogle.com This reaction, catalyzed by transition metal complexes featuring chiral diphosphinic ligands, generates a 4R-enantiomerically enriched piperidine derivative, which is then converted to paroxetine. google.comgoogle.com This method is highly stereospecific and significantly increases the yield of the desired enantiomer. google.comgoogle.com.na

Asymmetric StrategyKey Reagents/CatalystsIntermediate FormedKey Feature
Enzymatic DesymmetrizationPig Liver Esterase (PLE)(R)-3-(4-fluorophenyl)glutarateEnvironmentally friendly (green chemistry) approach using mild, aqueous conditions. researchgate.net
Asymmetric Conjugate Addition4-fluorophenylmagnesium bromide, Oppolzer's camphorsultamChiral 3-substituted-4-aryl piperidinesUse of a chiral auxiliary to control the diastereoselective formation of the C-4 stereocenter. lookchem.com
Organocatalytic Michael AdditionDiphenylprolinol silyl (B83357) etherChiral γ-nitroaldehydesCan be adapted for continuous flow synthesis, improving productivity and safety. nih.gov
Asymmetric HydrogenationTransition metal complexes with chiral diphosphinic ligands4R-enantiomerically enriched piperidineHighly stereospecific reaction that enriches the desired isomeric component. google.comgoogle.com

Metal-Catalyzed Reactions in this compound Synthesis

Transition metal catalysis plays a crucial role in several modern synthetic routes to paroxetine, facilitating key bond-forming reactions with high efficiency and selectivity.

Palladium-catalyzed reactions are notably used for C-H functionalization. One approach begins with N-Boc (R)-nipecotic acid and uses a palladium acetate-catalyzed C-H arylation to introduce the aryl group at the C-4 position of the piperidine ring. nih.govresearchgate.net This strategy offers flexibility, as the aryl group is introduced late in the synthesis. nih.gov

Cobalt-catalyzed cross-coupling has been employed in a total synthesis of (±)-paroxetine. semanticscholar.org This key step involves the diastereoconvergent coupling of an aryl Grignard reagent with a 3-substituted 4-bromo-N-Boc-piperidine substrate. semanticscholar.org This reaction is significant as it is diastereoconvergent, meaning a mixture of diastereomers of the starting material can converge to a single diastereomer of the product. semanticscholar.org

Copper-catalyzed reactions are also utilized, particularly for the 1,4-conjugate addition of Grignard reagents to α,β-unsaturated esters. lookchem.comutexas.edu This method efficiently introduces the 4-fluorophenyl group to the piperidine precursor framework. lookchem.com The use of a copper(I) catalyst is preferred for this stereoselective addition. google.com

Finally, as mentioned previously, rhodium and other transition metal complexes are used as catalysts in asymmetric hydrogenation reactions to reduce tetrahydropyridine (B1245486) intermediates stereoselectively. google.comgoogle.comutexas.edu

Metal CatalystReaction TypeRole in Synthesis
Palladium (Pd)C-H Arylation/FunctionalizationIntroduces the 4-fluorophenyl or other aryl groups onto the piperidine ring. nih.govresearchgate.net
Cobalt (Co)Diastereoconvergent Cross-CouplingConstructs the 3,4-disubstituted piperidine scaffold from a brominated precursor. semanticscholar.org
Copper (Cu)Conjugate AdditionCatalyzes the 1,4-addition of Grignard reagents to introduce the C-4 aryl substituent. lookchem.comutexas.edu
Rhodium (Rh)Asymmetric HydrogenationReduces a double bond in a tetrahydropyridine ring to create the chiral piperidine. google.comutexas.edu

Green Chemistry Principles and Sustainable Synthesis of this compound

Efforts to develop more sustainable synthetic processes for paroxetine focus on reducing waste, avoiding hazardous materials, and improving efficiency. The use of biocatalysis , such as the enzymatic hydrolysis with PLE, is a key green strategy as it operates under mild conditions in water. researchgate.net

Another significant improvement involves the replacement of hazardous reagents in the N-deprotection step. The use of phenyl chloroformate for demethylation generates sodium phenolate, a toxic and non-biodegradable byproduct. ajrconline.org A greener alternative is the use of 1-chloroethyl chloroformate, which avoids this polluting side product and is more environmentally friendly. ajrconline.org

The implementation of continuous flow synthesis for organocatalytic steps not only improves scalability and productivity but also enhances safety, particularly when handling gaseous reagents or highly exothermic reactions. nih.gov The use of phase-transfer catalysts has also been shown to improve reaction yields and conditions in the synthesis of key intermediates. semanticscholar.org

Chemical Modifications and Analog Design based on the this compound Core Structure

The paroxetine scaffold serves as a template for designing new chemical entities, including research probes to investigate its mechanism of action. This requires versatile synthetic strategies for modifying its core structure.

Strategies for Functional Group Transformations

Several key functional group transformations are central to both the synthesis of paroxetine and the creation of its analogs. A critical step in many syntheses is the N-deprotection or N-demethylation to generate the final secondary amine. ajrconline.org This is often achieved by forming a carbamate (B1207046) intermediate, which is then hydrolyzed. google.com

The formation of the ether linkage is another crucial transformation. This typically involves converting the C-3 hydroxymethyl group of a piperidine intermediate into a good leaving group, such as a mesylate or tosylate, followed by a nucleophilic substitution reaction with sesamol (B190485) (3,4-methylenedioxyphenol) in the presence of a base. ajrconline.orgbenthamopen.com

Modifications to the aromatic rings are also of significant interest. A notable example is the halogen exchange on the phenyl ring at the C-4 position. The fluorine atom has been synthetically replaced with bromine or iodine to create new analogs. nih.govbiorxiv.org

Design and Synthesis of Research Probes and Radioligands

The synthesis of paroxetine analogs is crucial for studying its interaction with the serotonin (B10506) transporter (SERT). To better understand the binding orientation of paroxetine within SERT, researchers have synthesized derivatives where the fluorine atom is replaced by a heavier halogen. nih.govbiorxiv.org

Specifically, Br-paroxetine and I-paroxetine were synthesized to exploit the anomalous scattering of bromine and iodine in X-ray crystallography and single-particle cryo-EM studies. nih.govresearchgate.netelifesciences.org This approach provided a robust method to define the precise binding pose of the inhibitor in the transporter's central site. biorxiv.orgresearchgate.net The synthesis of these analogs was achieved using a palladium-catalyzed C-H functionalization strategy, which allowed for the late-stage introduction of the bromo- or iodo-phenyl group. nih.govresearchgate.net These halogenated analogs serve as powerful research probes, providing key insights for the rational design of new therapeutics. nih.gov While specific radiolabeled syntheses were not detailed in the provided results, the development of analogs for binding assays implies the use of radioligands, a common practice in this area of research. google.com.nanih.gov

Compound NameChemical FormulaModification from ParoxetineResearch Purpose
ParoxetineC₁₉H₂₀FNO₃N/A (Reference)Active pharmaceutical ingredient. nih.gov
Br-paroxetine (Bromo-paroxetine)C₁₉H₂₀BrNO₃Fluorine at C-4 of the phenyl ring is replaced by Bromine.Used as a research probe to determine binding pose in SERT via anomalous X-ray scattering. nih.govbiorxiv.org
I-paroxetine (Iodo-paroxetine)C₁₉H₂₀INO₃Fluorine at C-4 of the phenyl ring is replaced by Iodine.Used as a research probe to determine binding pose in SERT via anomalous X-ray scattering. nih.govbiorxiv.org
N-Methyl ParoxetineC₂₀H₂₂FNO₃Methyl group on the piperidine nitrogen.An advanced intermediate in some synthetic routes to paroxetine. ajrconline.orgbenthamopen.com

Diastereoselective and Regioselective Synthetic Investigations

The synthesis of Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), relies critically on controlling the stereochemistry of its 3,4-disubstituted piperidine core. The desired therapeutic activity is associated with the (-)-(3S,4R)-trans-isomer. Consequently, significant research has been dedicated to developing diastereoselective and regioselective methods to construct this key structural motif efficiently and with high fidelity. These investigations have explored various strategies, including conjugate additions to chiral templates, C-H functionalization, and diastereoconvergent approaches.

A pivotal strategy in the synthesis of Paroxetine involves the diastereoselective conjugate addition of organocuprates to chiral α,β-unsaturated amido esters. rsc.orgresearchgate.net This method establishes the crucial C4-aryl and C3-substituents in a single, highly stereocontrolled step. Research has demonstrated that the reaction of a lithium di(4-fluorophenyl)cuprate with a chiral racemic olefinic amido ester can produce the desired all-trans trisubstituted pyrrolidone intermediate. drugfuture.com This approach serves as a key step in a formal total synthesis of Paroxetine. rsc.orgresearchgate.net The stereoselectivity is guided by the existing chiral auxiliary on the nitrogen atom of the heterocyclic ring. capes.gov.br

Another powerful and more recent approach involves the regioselective functionalization of C-H bonds. nih.govelifesciences.orgbiorxiv.org This method offers a streamlined route to the Paroxetine core by directly installing the aryl group onto a pre-existing piperidine ring. For instance, a palladium-catalyzed C-H arylation has been successfully employed. nih.govelifesciences.orgbiorxiv.org Using an aminoquinoline amide as a directing group on the piperidine nitrogen, the arylation occurs with complete C4 selectivity. nih.govelifesciences.orgbiorxiv.org This method not only provides high regioselectivity but also proceeds with excellent enantioselectivity (>98% ee), yielding the cis-arylated derivative as the major product. nih.govelifesciences.orgbiorxiv.org

Table 1: Regioselective C-H Arylation for Paroxetine Analogue Synthesis nih.govelifesciences.orgbiorxiv.orgThis interactive table summarizes the conditions and outcomes of the Pd-catalyzed C-H functionalization.

Starting Material Arylating Agent Catalyst Base Additive Product Stereoselectivity
N-Boc-(R)-nipecotic acid derivative with aminoquinoline directing group 4-bromoiodobenzene Palladium acetate K₂CO₃ Pivalic acid cis-(+)-4-(4-bromophenyl) derivative >98% ee, Complete C4 selectivity
N-Boc-(R)-nipecotic acid derivative with aminoquinoline directing group 1,4-diiodobenzene Palladium acetate K₂CO₃ Pivalic acid cis-(+)-4-(4-iodophenyl) derivative >98% ee, Complete C4 selectivity

Diastereoconvergent synthesis presents an elegant solution to control the stereochemistry of the piperidine ring. This approach utilizes a mixture of diastereomeric starting materials that converge to a single desired diastereomer product. A reported synthesis starts from diastereomeric 3,4-epoxy-2-piperidones, which undergo a regioselective organocuprate-mediated opening, leading to the formation of the key trans-4-(4-fluorophenyl)-3-hydroxypiperidine intermediate, a direct precursor to (-)-Paroxetine. researchgate.net

Furthermore, cobalt-catalyzed cross-coupling reactions have been explored for constructing the 3,4-disubstituted piperidine scaffold. nih.gov This method involves the coupling of a bromide at the C3 position with 4-fluorophenyl magnesium bromide. The reaction, however, has shown limited success with the cis-isomer of the starting bromide, yielding the desired coupled product in low yields. nih.gov

Table 2: Cobalt-Catalyzed Cross-Coupling Reaction nih.govThis interactive table details the specifics of the cobalt-catalyzed cross-coupling attempt.

Substrate Grignard Reagent Catalyst Ligands Product Yield
cis-3-Bromopiperidine derivative 4-fluorophenyl magnesium bromide Co(acac)₃ TMEDA, HMTA 3,4-disubstituted piperidine 16%

The choice of protecting groups on the piperidine nitrogen has also been shown to influence regioselectivity in certain synthetic routes. For example, in the synthesis of related lactams, the protecting group can direct the outcome of subsequent reactions, enabling divergent regioselective pathways. researchgate.net These investigations highlight the intricate interplay of substrate control, catalyst selection, and reaction conditions in achieving the precise three-dimensional architecture required for the biological activity of Paroxetine.

Molecular and Cellular Mechanisms of Action of Paroxetine Acetate in Research Models

Serotonin (B10506) Transporter (SERT) Interactions at the Molecular Level

The principal mechanism of paroxetine (B1678475) involves the direct inhibition of SERT, a membrane protein that regulates serotonin levels in the synaptic cleft by reabsorbing the neurotransmitter into the presynaptic neuron. nih.govmdpi.com Paroxetine's interaction with SERT has been characterized through kinetic, thermodynamic, and structural studies.

Paroxetine is distinguished by its particularly high affinity and potency for the human serotonin transporter. nih.govdrugbank.com It is recognized as one of the most potent SSRIs, binding with high affinity to the central substrate-binding site on SERT, thereby competitively inhibiting the reuptake of serotonin. nih.govelifesciences.org This high-affinity binding is characterized by a very slow dissociation rate. nih.gov

Binding assays have quantified this interaction, revealing dissociation constant (Kd) and inhibition constant (Ki) values in the low nanomolar to picomolar range. For instance, studies have reported a Kd of approximately 0.08 to 0.17 nM for various SERT constructs and a Ki value for the inhibition of serotonin uptake of around 1 nM. nih.govnih.gov Other research has determined the binding affinity (Ki) to be approximately 70.2 pM. mdpi.combiorxiv.org This potent binding affinity explains its selective action at the molecular level. nih.gov Thermodynamic analyses suggest that for many SSRIs, binding is driven by roughly equivalent contributions from both enthalpy (ΔH°) and entropy (ΔS°). nih.gov However, for paroxetine specifically, it has been proposed that a favorable entropy contribution plays a significant role in its exceptionally high affinity for SERT. nih.gov

Table 1: Paroxetine Binding Affinity for the Serotonin Transporter (SERT)

ParameterValueSERT ConstructReference
Kd (Dissociation Constant)<1 nMNot Specified nih.gov
Kd (Dissociation Constant)0.08 ± 0.03 nMWild-Type nih.gov
Kd (Dissociation Constant)0.17 ± 0.03 nMts2 Variant nih.gov
Ki (Inhibition Constant)~1 nMNot Specified nih.gov
Ki (Inhibition Constant)≈ 70.2 ± 0.6 pMNot Specified mdpi.combiorxiv.org

In addition to its primary role as a competitive inhibitor at the central binding site, there is evidence that paroxetine can act as an allosteric modulator of SERT, although this effect is considered less pronounced than that of other SSRIs like escitalopram. nih.govmdpi.com An allosteric binding site has been identified within the extracellular vestibule of the transporter. nih.govrcsb.org Occupancy of this site can sterically hinder the unbinding of ligands from the central site. nih.gov

Research into paroxetine analogues has been crucial for elucidating the precise binding orientation within the central pocket. To resolve ambiguity in structural data, enantiopure analogues of paroxetine where the 4-fluoro group was substituted with either bromine or iodine were synthesized. elifesciences.orgbiorxiv.org These heavier halogens were used to exploit anomalous scattering in crystallographic and cryo-EM studies to definitively determine the binding pose. elifesciences.orgosti.gov These analogue studies confirmed that paroxetine and its derivatives bind to the central substrate-binding site, stabilizing SERT in an outward-open conformation. elifesciences.org

The precise three-dimensional arrangement of paroxetine within its binding site on SERT has been determined through high-resolution structural biology techniques. X-ray crystallography and single-particle cryo-electron microscopy (cryo-EM) have provided detailed blueprints of the paroxetine-SERT complex. elifesciences.orgbiorxiv.org

Initial X-ray crystallographic structures of human SERT, resolved at approximately 3.15 Å, showed paroxetine lodged in the central binding site, which is formed by transmembrane helices 1, 3, 6, 8, and 10. nih.govrcsb.org This binding physically obstructs the binding of serotonin and locks the transporter in an outward-open conformation. nih.govrcsb.org These structural studies have been instrumental in defining the molecular mechanism of antidepressant action. nih.gov

There has been considerable scientific debate regarding the exact orientation, or "pose," of paroxetine within the binding site, with models proposing either an "ABC" or an "ACB" pose for the different chemical moieties of the molecule. elifesciences.orgbiorxiv.org Subsequent studies using both X-ray crystallography and cryo-EM on SERT complexed with bromo- and iodo-paroxetine analogues have provided mutually consistent data that helped to resolve this ambiguity. elifesciences.orgresearchgate.net

Table 2: Structural Studies of the Paroxetine-SERT Complex

MethodResolutionPDB IDReference
X-ray Crystallography3.14 Å5I6X mdpi.comrcsb.org
X-ray Crystallography3.15 ÅNot Specified nih.gov
Cryo-Electron MicroscopyNot Specified6DZW researchgate.net
X-ray CrystallographyNot Specified6AWN researchgate.net

Cytochrome P450 Enzyme System Interactions in In Vitro Systems

Paroxetine interacts significantly with the cytochrome P450 (CYP) enzyme system, a family of enzymes primarily responsible for drug metabolism. It is not only a substrate for several CYP isoforms but also a potent inhibitor of specific enzymes, particularly CYP2D6. mdpi.comclinpgx.org

In vitro studies using human liver microsomes and recombinant CYP enzymes have characterized paroxetine's inhibitory effects on various isoforms.

CYP2D6: Paroxetine is consistently identified as a potent inhibitor of CYP2D6. clinpgx.orgnih.govnih.gov It is considered one of the most powerful inhibitors of this enzyme among all SSRIs. mdpi.com This strong interaction is reflected in low inhibition constant (Ki) values reported in the literature. mdpi.comnih.gov

CYP2B6: Research indicates that paroxetine is also a notable inhibitor of CYP2B6, reportedly having the highest inhibitory constant for this enzyme among antidepressants (Ki = 1.03 μM). mdpi.comnih.gov

CYP3A4: The interaction with CYP3A4 is more complex. While some in vitro studies report potent inhibition, others suggest its effects may be less significant in vivo. mdpi.comnih.govconsultaremedios.com.br Reported IC50 values for CYP3A4 inhibition vary depending on the specific substrate used. fda.gov

CYP1A2 and CYP2C19: Paroxetine is generally considered a weak inhibitor of CYP1A2 and CYP2C19. nih.govnih.gov In vitro studies have determined IC50 values in the higher micromolar range, suggesting a lower potential for significant interactions compared to its effect on CYP2D6. fda.gov

Table 3: In Vitro Inhibition of Cytochrome P450 (CYP) Isoforms by Paroxetine

CYP IsoformInhibition ParameterValue (µM)Reference
CYP2D6Ki0.065 mdpi.comnih.gov
CYP2D6IC502.0 fda.gov
CYP2B6Ki1.03 mdpi.comnih.gov
CYP3A4 (Midazolam hydroxylation)Ki25 fda.gov
CYP3A4 (Midazolam hydroxylation)IC5032 fda.gov
CYP3A4 (Testosterone hydroxylation)IC5059 fda.gov
CYP1A2IC5080 fda.gov
CYP2C19Ki78 fda.gov
CYP2C19IC5070 fda.gov

Beyond reversible competitive inhibition, paroxetine is a known mechanism-based inhibitor (MBI) of CYP2D6. wikipedia.orgnih.govnih.gov This means that paroxetine is metabolically activated by CYP2D6 into a reactive intermediate that forms a stable, often irreversible, complex with the enzyme, thereby inactivating it. nih.govnih.gov This inactivation is time- and concentration-dependent. nih.gov

The chemical basis for this inactivation is believed to be the metabolism of the methylenedioxy group present in the paroxetine structure. nih.gov In vitro studies have quantified the kinetics of this process, determining the apparent inactivation constant (k_inact) and the inhibitor concentration that produces half-maximal inactivation (KI). nih.govnih.gov This mechanism-based inhibition of CYP2D6 is a key factor in paroxetine's pharmacokinetic profile and its potential for drug-drug interactions. nih.govresearchgate.net Computational analyses have further explored the underlying molecular events, suggesting that inactivation at the secondary amine of paroxetine is a thermodynamically favorable pathway. rsc.org

Table 4: Mechanism-Based Inactivation Parameters of CYP2D6 by Paroxetine

ParameterValueReference
Apparent KI4.85 µM nih.gov
Apparent kinact0.17 min-1 nih.gov
Unbound KI0.315 µM nih.gov
kinact0.17 min-1 nih.gov

Interactions with Other Neurotransmitter Receptors and Transporters (Non-Human/In Vitro)

Paroxetine acetate's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT). nih.govwikipedia.org However, its pharmacological profile is also characterized by interactions with a range of other neurotransmitter receptors and transporters, albeit generally with lower affinity. These interactions have been elucidated through various non-human and in vitro research models.

Ligand Binding Studies (e.g., Muscarinic, Adrenergic, Histamine (B1213489), Dopamine (B1211576) Receptors)

Radioligand binding studies have been instrumental in characterizing the affinity of paroxetine for various neuroreceptors. These in vitro assays measure the displacement of a radiolabeled ligand from a specific receptor by paroxetine, allowing for the determination of its binding affinity, often expressed as the inhibition constant (Ki).

While being a highly potent inhibitor of serotonin reuptake, paroxetine demonstrates a comparatively weaker affinity for other neurotransmitter receptors. nih.gov It has a discernible but low affinity for muscarinic cholinergic receptors. nih.govdrugbank.com One study noted a Ki value of 89 nM for muscarinic receptors. pharmacompass.com This affinity, though weaker than that of tricyclic antidepressants like amitriptyline (B1667244) (Ki = 5.1 nM), is present. pharmacompass.com

In contrast, its affinity for adrenergic (alpha-1, alpha-2, and beta), dopamine (D1 and D2), and histamine (H1) receptors is generally reported as minor or clinically insignificant at therapeutic concentrations. drugbank.commdpi.com Studies indicate that at concentrations below 1000 nM, paroxetine exhibits minimal affinity for α1, α2, or β-adrenergic receptors, dopamine (D2) receptors, and histamine receptors. Similarly, its effects on norepinephrine (B1679862) and dopamine reuptake are considered very weak. nih.govmdpi.com

The table below summarizes the binding affinities of paroxetine for various neurotransmitter receptors and transporters based on available in vitro data.

Receptor/TransporterBinding Affinity (Ki)Species/SystemReference(s)
Serotonin Transporter (SERT)~70.2 pMNot Specified nih.gov
Muscarinic Receptors89 nMNot Specified pharmacompass.com
Dopamine Transporter (DAT)~490 nMNot Specified nih.gov
Norepinephrine Transporter (NET)~40 nMNot Specified nih.gov
Adrenergic Receptors (α1, α2, β)Low AffinityRat Brain
Dopamine Receptors (D2)Low AffinityRat Brain
Histamine Receptors (H1)Low AffinityRat Brain
Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C)Negligible AffinityNot Specified nih.govdrugbank.com

This table is for informational purposes and summarizes data from various research models. The binding affinities may vary depending on the specific experimental conditions and tissue preparations used.

Cellular Signaling Pathways Modulated by Paroxetine Acetate (B1210297) in Research Models

Beyond direct receptor binding, this compound has been shown to modulate several intracellular signaling pathways in various research models. These downstream effects contribute to its broader cellular impact.

One significant area of research has been the interaction of paroxetine with G protein-coupled receptor kinase 2 (GRK2). Paroxetine has been identified as an inhibitor of GRK2, a key enzyme in the desensitization of G protein-coupled receptors (GPCRs), such as β-adrenergic receptors. nih.gov In cellular models, paroxetine treatment has been shown to inhibit ligand-induced β2-adrenergic receptor phosphorylation in a concentration-dependent manner. nih.gov This inhibition of GRK2 activity leads to a reduction in the recruitment of β-arrestin2 to the β2-adrenergic receptor and subsequently decreases receptor internalization. nih.gov

In addition to its effects on GPCR signaling, studies in macrophage cell lines have indicated that paroxetine can influence inflammatory signaling pathways. Research has shown that paroxetine can induce an inflammatory response by promoting the synthesis of cytokines such as GM-CSF, TNF-α, IL-12p40, and IL-6 in a lipopolysaccharide (LPS)-independent manner. nih.govresearchgate.net This effect was observed to be mediated through the PI3K signaling pathway, while concurrently suppressing the p38 signaling pathway. nih.govresearchgate.net

Furthermore, in the context of cancer cell lines, paroxetine has been found to influence pathways related to cell survival and DNA repair. Mechanistic studies have suggested that paroxetine can impact signaling pathways such as the MET, ERBB3, p38, and JNK pathways. nih.gov It has also been shown to downregulate the expression of DNA repair proteins like Rad51, HR23B, and ERCC1 in gastric cancer cells. nih.gov Additionally, paroxetine has been demonstrated to exert anti-inflammatory effects through the JAK2-STAT3 pathway in immune cells. In rat models, paroxetine-induced increases in extracellular serotonin in the prefrontal cortex can lead to a subsequent increase in dopamine levels through the stimulation of 5-HT3 receptors. researchgate.net

The table below provides a summary of the cellular signaling pathways reported to be modulated by paroxetine in research models.

Signaling PathwayEffect of ParoxetineResearch ModelReference(s)
GRK2 SignalingInhibition of GRK2 activity, leading to reduced β-adrenergic receptor phosphorylation and internalization.U2OS cells nih.gov
PI3K PathwayActivation leading to inflammatory response.J774.2 macrophage cells nih.govresearchgate.net
p38 MAPK PathwaySuppression.J774.2 macrophage cells nih.govresearchgate.net
JAK2/STAT3 PathwayImplicated in anti-inflammatory effects.Immune cells
MET/ERBB3/JNK PathwaysInfluenced in cancer cell lines.Cancer cell lines nih.gov
DNA Repair PathwaysDownregulation of Rad51, HR23B, and ERCC1.Gastric adenocarcinoma AGS cells nih.gov

This table summarizes findings from various in vitro and non-human research models and is intended for informational purposes.

Advanced Analytical and Spectroscopic Techniques for Paroxetine Acetate Research

Chromatographic Methodologies for Purity and Identification in Research Samples

Chromatographic techniques are fundamental in the separation and analysis of paroxetine (B1678475) acetate (B1210297) from complex mixtures, ensuring the purity and identity of research samples. Methodologies such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are routinely employed.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of paroxetine, offering high resolution and sensitivity. researchgate.net Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for the determination of paroxetine in various matrices. longdom.orgphmethods.net The choice of column, mobile phase composition, and detector are critical parameters that are optimized to achieve efficient separation and quantification.

Several studies have developed and validated HPLC methods for paroxetine analysis. For instance, a robust RP-HPLC method for the quantitation of paroxetine in human plasma employed a C18 column with a mobile phase containing an ammonium (B1175870) formate (B1220265) buffer, which effectively minimized retention time variability. longdom.org Another method utilized a Zorbax Eclipse XDB-C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.5) for the simultaneous determination of paroxetine and its metabolites. researchgate.net The detection is often carried out using UV spectrophotometry or fluorescence detection, with the latter offering enhanced sensitivity. researchgate.netresearchgate.net

Table 1: HPLC Method Parameters for Paroxetine Analysis

Parameter Method 1 longdom.org Method 2 phmethods.net Method 3 researchgate.net
Column C18 Inertsil ODS-3 C18 Zorbax Eclipse XDB-C18
Mobile Phase Acetonitrile and 20 mM Ammonium Formate 10mM Ammonium Formate and Acetonitrile (50:50 v/v) Acetonitrile and Phosphate Buffer (pH 3.5) (30:70 v/v)
Flow Rate 800 µL/min 1 mL/min 1.0 mL/min
Detection Mass Spectrometry UV at 220 nm Fluorescence (Ex: 295 nm, Em: 350 nm)
Retention Time ~0.8 minutes (gradient) Not Specified 10 minutes
Linearity Range Not Specified 5-25 µg/mL 7-200 ng/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and structural elucidation of paroxetine and its metabolites. faa.govoup.com This method combines the separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry. Prior to analysis, derivatization, such as acetylation, is often necessary to increase the volatility and thermal stability of the analytes. oup.com

In a typical GC-MS analysis, a sample extract is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase. innovareacademics.in The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint. faa.govoup.com GC-MS has been successfully used to identify paroxetine and its 4-hydroxy-3-methoxy metabolite in urine samples. oup.com The technique has also been employed for the quantitative determination of residual solvents like acetone (B3395972) and isopropyl alcohol in paroxetine raw material. innovareacademics.in

Table 2: GC-MS Parameters for Paroxetine Analysis

Parameter Finding innovareacademics.in
Column ZB-1 (30 m length × 0.53 mm ID, 5 µm film thickness)
Detector Flame Ionization Detector (FID)
Injection Mode Split (10:1 ratio)
Diluent Dimethylacetamide
Internal Standard 1-propanol
Retention Time (Acetone) 9.210 min
Retention Time (Isopropyl Alcohol) 9.845 min

Thin-Layer Chromatography (TLC) for Separation Studies

Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique used for the qualitative analysis and separation of paroxetine. researchgate.netresearchgate.net It is particularly useful for monitoring reaction progress and for preliminary purity assessments. The separation is achieved on a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. researchgate.netresearchgate.net

Various solvent systems (mobile phases) have been developed to achieve optimal separation of paroxetine from other compounds. aph-hsps.huijpsonline.com For instance, a mobile phase consisting of ethyl acetate, acetic acid, and water (7.5:1.5:1 v/v) has been used for the quantification of paroxetine hydrochloride in tablet dosage forms, with a resulting Rf value of 0.49. ijpsonline.com Another study reported the use of acetone:methanol:triethylamine (5:3:0.5, v/v/v) for the separation of fluoxetine (B1211875) and olanzapine, a technique that can be adapted for paroxetine. researchgate.net Densitometric scanning of the TLC plates allows for the quantification of the separated compounds. researchgate.netresearchgate.net

Table 3: TLC System for Paroxetine Analysis

Parameter Finding ijpsonline.com
Stationary Phase Silica gel 60 F254 TLC plate
Mobile Phase Ethyl acetate: Acetic acid: Water (7.5:1.5:1 v/v)
Rf Value 0.49
Detection Wavelength 296 nm
Linearity Range 160-960 ng/spot

Spectroscopic Characterization of Paroxetine Acetate and its Complexes

Spectroscopic techniques are crucial for the detailed structural analysis of this compound and its complexes, providing insights into its molecular framework and aiding in the identification of metabolites in research models.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like paroxetine. nih.govbiorxiv.org Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. nih.govbiorxiv.org The chemical shifts (δ), coupling constants (J), and signal multiplicities in the NMR spectra provide detailed information about the connectivity and stereochemistry of the atoms. nih.gov

In the context of paroxetine research, NMR has been instrumental in confirming the identity and purity of synthesized analogues. nih.govelifesciences.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons, further solidifying the structural assignment. nih.gov For instance, the ¹H NMR spectrum of paroxetine hydrochloride hemihydrate has been well-documented. researchgate.net

Mass Spectrometry (MS) for Characterization and Metabolite Identification in Research Models

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is extensively used for the characterization of paroxetine and the identification of its metabolites in biological samples. core.ac.uknih.govnih.gov When coupled with a separation technique like liquid chromatography (LC-MS/MS), it provides a powerful platform for quantitative bioanalysis. longdom.orgcore.ac.ukualberta.ca

Electrospray ionization (ESI) is a common ionization technique used for paroxetine analysis, which generates protonated molecules [M+H]⁺. core.ac.ukualberta.ca Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion to produce product ions, which provides structural information and enhances selectivity. nih.govualberta.ca For paroxetine, the protonated molecule at m/z 330.0 is often selected as the precursor ion, which fragments to produce characteristic product ions. ualberta.ca This technique has been successfully applied to identify and quantify paroxetine and its major metabolite, (3S, 4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine (HM paroxetine), in human plasma. core.ac.uknih.gov

Table 4: Mass Spectrometry Data for Paroxetine and its Metabolite

Compound Precursor Ion (m/z) Product Ion(s) (m/z) Reference
Paroxetine 330.0 70.0 ualberta.ca
HM Paroxetine Not Specified Not Specified core.ac.uknih.gov
Fluoxetine (Internal Standard) 310.0 43.9 ualberta.ca

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification in Research

Ultraviolet-Visible (UV-Vis) spectrophotometry is a robust and widely accessible technique for the quantitative determination of paroxetine in research contexts. scholarsresearchlibrary.comresearchgate.net This method is predicated on the principle that the paroxetine molecule contains a chromophore that absorbs light in the UV region of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration, a relationship described by the Beer-Lambert law. scholarsresearchlibrary.comresearchgate.net

Research has established that paroxetine exhibits a maximum absorbance (λmax) at approximately 293-295 nm in various solvents, including water, methanol, and acetonitrile. scholarsresearchlibrary.comresearchgate.netglsciences.comglsciences.com A simple, validated UV spectrophotometric method uses double distilled water as a solvent, demonstrating linearity in a concentration range of 2-10 μg/mL with a high correlation coefficient (r² = 0.9992). scholarsresearchlibrary.comresearchgate.net Such methods are valued for their simplicity, cost-effectiveness, and reliability for routine quantification in bulk and formulated samples. scholarsresearchlibrary.comresearchgate.net

More complex kinetic spectrophotometric methods have also been developed. One such approach involves the oxidative coupling of paroxetine with 3-methylbenzothiazolinone hydrazone (MBTH) in the presence of ferric chloride, forming a blueish-violet product measured at 591 nm. ksu.edu.sa Another method is based on the nucleophilic substitution reaction of paroxetine with 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium, which yields an orange-colored product with a λmax at 488 nm. nih.govresearchgate.net These derivatization techniques can enhance sensitivity and shift the analysis into the visible spectrum, potentially reducing interference from other UV-absorbing compounds.

Table 1: UV-Vis Spectrophotometric Methods for Paroxetine Quantification

Method TypeReagent(s)Solvent/Mediumλmax (nm)Linear Range (µg/mL)Limit of Detection (LOD) (µg/mL)Reference(s)
Direct UVNoneDouble Distilled Water2932 - 10- scholarsresearchlibrary.com, researchgate.net
Direct UVNoneAcetate Buffer (pH 3.07)293~0.37 - 1.850.11 nih.gov
Kinetic3-methylbenzothiazolinone hydrazone (MBTH) / Ferric ChlorideAqueous HCl5912 - 200.24 ksu.edu.sa
Colorimetric1,2-naphthoquinone-4-sulphonate (NQS)Alkaline Medium4881 - 80.3 nih.gov, researchgate.net
Colorimetric2,4-dinitrofluorobenzene (DNFB)Borate Buffer (pH 9.0)3902 - 200.28 nih.gov

Circular Dichroism (CD) for Chiral Analysis and Conformational Studies

Paroxetine is a chiral molecule, and its stereochemistry is fundamental to its properties. Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used for its analysis. nih.govresearchgate.net CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information on both concentration and three-dimensional structure. fz-juelich.de

CD has been successfully developed and validated as a simple, rapid, and sensitive method for the quantitative analysis of paroxetine directly, without the need for prior chiral separation of the enantiomers. nih.govresearchgate.net This is a significant advantage over chromatographic techniques, offering a more direct and potentially faster assay. nih.gov The method has been validated according to International Conference on Harmonization (ICH) guidelines, demonstrating excellent repeatability, linearity, and recovery. nih.govresearchgate.net

Furthermore, Vibrational Circular Dichroism (VCD), an infrared analogue of CD, has been instrumental in detailed conformational studies of paroxetine and its synthetic precursors in solution. researchgate.netnih.govcas.cz VCD studies, aided by ab initio simulations, have been used to determine the absolute configuration and prevalent conformations of these chiral piperidine (B6355638) derivatives. researchgate.netnih.govcas.cz The VCD spectra are highly sensitive to subtle changes in molecular geometry and can reveal information about intermolecular interactions, such as aggregation mediated by hydrogen bonding. researchgate.netnih.govcas.cz This technique provides profound insight into the structural characteristics of chiral molecules like paroxetine in solution. nih.gov

Table 2: Circular Dichroism Studies on Paroxetine and its Precursors

TechniqueSubject of StudyPurpose of AnalysisKey FindingsReference(s)
Circular Dichroism (CD)Paroxetine HClQuantitative AnalysisValidated method for quantification without prior enantiomeric separation. nih.gov, researchgate.net
Vibrational Circular Dichroism (VCD)Paroxetine/Femoxetine PrecursorsStructural & Conformational AnalysisDetermined solution structures and absolute configurations; spectra are sensitive to geometry and aggregation. researchgate.net, nih.gov, cas.cz
Electronic Circular Dichroism (ECD)Enantiomers of Paroxetine ImpuritiesDetermination of Elution OrderUsed to establish the enantiomeric elution order after separation on a chiral stationary phase. mdpi.com

Electrochemical and Potentiometric Detection Methods for this compound in Chemical Systems

Electrochemical methods offer a highly sensitive and selective alternative to spectroscopic and chromatographic techniques for the analysis of paroxetine. These methods are based on the electroactive nature of the paroxetine molecule, which allows it to be oxidized or reduced at an electrode surface. researchgate.netmdpi.com

Flow Injection Analysis (FIA) and Automated Analytical Systems

To meet the demands for high-throughput analysis in research and quality control, Flow Injection Analysis (FIA) and other automated systems have been developed for paroxetine. FIA is a simple, rapid, and automated technique that involves injecting a discrete sample volume into a continuously flowing carrier stream, which then transports the sample to a detector. nih.gov

A single-channel FIA system coupled with UV detection at 293 nm has been described for the determination of paroxetine, using a 0.1 mol dm⁻³ acetate buffer at pH 3.07 as the carrier stream. nih.gov This method is noted for its simplicity and speed. nih.gov For even greater throughput and sensitivity, FIA has been combined with electrochemical detection. An FIA system using square-wave adsorptive-stripping voltammetry (FIA-SWAdSV) as the detector enables the analysis of up to 120 samples per hour at a reduced cost. researchgate.netcore.ac.uk

Other automated systems have also been employed. An automated method using column-switching high-performance liquid chromatography (HPLC) was developed for the simultaneous determination of paroxetine and its main metabolite. nih.gov More recently, automated systems based on thin-film solid-phase microextraction (TF-SPME) using a robotic autosampler for parallel extraction have been coupled with liquid chromatography-mass spectrometry (LC-MS/MS) for high-throughput analysis of paroxetine in complex matrices. nih.gov These automated approaches significantly reduce manual labor and increase sample processing capacity.

Table 4: Flow Injection and Automated Systems for Paroxetine Analysis

System TypeDetection MethodKey ParametersSample ThroughputKey Finding(s)Reference(s)
FIAUV SpectrophotometryAcetate buffer (pH 3.07), λmax 293 nm-Simple, rapid determination. nih.gov
FIASWAdSVBorate buffer (pH 8.8), HMDE detectorUp to 120 samples/hourHigh-throughput, low-cost analysis. researchgate.net, core.ac.uk
Automated HPLCIsocratic HPLCColumn-switching-Automated determination of paroxetine and its metabolite. nih.gov
Automated TF-SPMELC-MS/MSRobotic autosampler, C18 thin filmHigh-throughputRapid, environmentally friendly, sensitive extraction and analysis. nih.gov

Computational and Theoretical Approaches in Paroxetine Acetate Research

Molecular Docking and Dynamics Simulations of Ligand-Protein Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to model the interaction between a ligand, such as paroxetine (B1678475), and its protein target at an atomic level. These methods are crucial for understanding the structural basis of its pharmacological activity.

Prediction of Binding Poses and Affinities at Target Sites

The primary target of paroxetine is the human serotonin (B10506) transporter (hSERT). mdpi.com Molecular docking studies have been extensively used to predict how paroxetine binds to hSERT. These studies investigate the specific orientation, or "pose," of the paroxetine molecule within the binding site of the transporter.

Research has revealed that the central binding site in neurotransmitter transporters like hSERT is composed of three subsites: A, B, and C. elifesciences.org X-ray crystallography structures have shown paroxetine binding in an "ABC pose," where the piperidine (B6355638) ring occupies subsite A, the benzodioxol group is in subsite B, and the fluorophenyl group resides in subsite C. elifesciences.orgnih.gov However, computational studies, including molecular dynamics simulations, have suggested an alternative "ACB pose" where the benzodioxol and fluorophenyl groups are flipped. elifesciences.orgnih.govbiorxiv.org This ambiguity highlights the dynamic nature of the interaction and has been a subject of considerable research, with studies on paroxetine analogues and mutant SERT variants being used to resolve the true binding mode. elifesciences.orgnih.gov

Docking experiments are also used to calculate the binding affinity, often expressed as a binding energy or an inhibitory constant (Kᵢ). Paroxetine is known to have the highest binding affinity for hSERT among many antidepressants. elifesciences.orgnih.gov Docking studies have calculated a pKᵢ value of approximately 10.20 for paroxetine with hSERT. mdpi.com These computational predictions are generally in good agreement with experimental values, which range from pIC₅₀ 8.96 to 10.40. mdpi.com The interactions stabilizing the complex include hydrogen bonds, particularly with the Asp98 residue in subsite A, and cation-π interactions with Tyr95. elifesciences.orgfrontiersin.org

Table 1: Predicted Binding Affinities and Key Interacting Residues of Paroxetine at hSERT
Computational MethodPredicted Affinity (pKᵢ)Key Interacting ResiduesReference
Molecular Docking~10.20Asp98, Tyr95, Thr349 mdpi.comfrontiersin.org
Molecular Docking (AutoDock Vina)-7.8 kcal/mol (Binding Energy)Met37, Ser57, Ser58, Trp60, Thr63, etc. (at HSPB8) nih.gov
Experimental (Competition Binding)0.17 ± 0.02 nM (Kᵢ for ts2-inactive SERT)N/A elifesciences.orgnih.gov

Conformational Dynamics of Paroxetine Acetate (B1210297) and its Complexes

Molecular dynamics (MD) simulations provide a moving picture of the conformational dynamics of both paroxetine and its protein complexes. These simulations, which calculate the motion of atoms over time, reveal that the binding of paroxetine is not a static event but a dynamic process. MD studies have been crucial in investigating the stability of the different proposed binding poses (ABC vs. ACB) and understanding how mutations in the transporter can affect binding. elifesciences.orgnih.govbiorxiv.org For instance, simulations suggested that the Thr439Ser mutation, used to create a thermostabilized transporter for structural studies, could weaken a sodium binding site and potentially influence the ligand's pose. elifesciences.orgbiorxiv.org These simulations help to bridge the gap between static crystal structures and the dynamic reality within a biological system, providing a more complete understanding of the drug-target interaction.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are ligand-based drug design approaches that rely on the principle that the biological activity of a compound is related to its chemical structure. These methods are used to develop predictive models and screen for new molecules with desired activities.

Development of Predictive Models for Biological Activity in Research

QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. In the context of Paroxetine Acetate research, paroxetine itself is often used as a reference or a member of the "training set" to build such models. mdpi.comsciforum.net Researchers build 3D-QSAR models, such as those using the ALMOND algorithm, to predict the antidepressant and neuroleptic activities of new compounds by considering their effects on targets like SERT, the 5-HT1A receptor, and the D2 receptor. researchgate.netnih.gov

These models use molecular descriptors representing properties like hydrophobicity, electrostatics, and hydrogen bonding capabilities. nih.gov By establishing a statistically significant correlation between these descriptors and the biological activity (e.g., pKᵢ) of known molecules like paroxetine, the models can then predict the activity of untested compounds. mdpi.comsciforum.net

Virtual Screening for Novel this compound Analogues

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. A pharmacophore model for SERT inhibitors was developed based on a set of structurally diverse molecules, including paroxetine. nih.gov Such a model might consist of features like hydrophobic centers and a hydrogen bond donor. nih.gov

This model can then be used as a 3D query to perform a virtual screening of large chemical databases. nih.gov The goal is to identify novel molecules that match the pharmacophore and are therefore likely to bind to SERT. researchgate.netulb.ac.be This approach has been used to design and identify new potential SSRIs. researchgate.net For example, a pharmacophore model derived from paroxetine and other inhibitors was used to screen a database, leading to the identification of new compounds to be tested for activity against myeloperoxidase, another potential target. ulb.ac.be

Table 2: Pharmacophore Model Features for SERT Inhibitors
Pharmacophore Model ComponentDescriptionExample Feature in ParoxetineReference
Hydrophobic Center 1A region of hydrophobicity crucial for binding.4-fluorophenyl ring nih.gov
Hydrophobic Center 2A second hydrophobic region.Benzodioxole group nih.govulb.ac.be
Hydrogen Bond Donor (HBD)A group capable of donating a hydrogen bond.Piperidine nitrogen (protonated) nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic properties of molecules, providing detailed information about their structure, stability, and reactivity. These methods have been applied to understand the chemical fate of paroxetine. For instance, quantum calculations were used to model the reactions involved in the environmental (photo)degradation of paroxetine. nih.gov

These studies explored different mechanisms for the dehydration of paroxetine-derived radicals. The calculations predicted that the most feasible pathway involves the elimination of water from an N-centered radical cation to form an imine intermediate. nih.gov The energy barrier for this process was calculated to be 98.5 kJ/mol. nih.gov Such studies are not only relevant for understanding environmental degradation but can also provide insights into metabolic pathways. nih.govrsc.org

Conformational Analysis and Energy Landscapes

The three-dimensional structure of paroxetine is not rigid; it possesses significant conformational flexibility, which is critical for its interaction with its biological target, the human serotonin transporter (hSERT). nih.gov Computational methods are instrumental in exploring the various possible conformations, their relative energies, and the energy barriers between them, collectively known as the potential energy surface (PES).

Molecular dynamics (MD) simulations have been extensively used to model the behavior of paroxetine within the hSERT binding site. nih.gov These simulations provide a dynamic picture of the interactions, revealing how the molecule adapts its shape to fit within the protein's central binding pocket. nih.govrsc.org This research has been crucial in understanding the high affinity of paroxetine for SERT, suggesting that a favorable entropy contribution plays a significant role. nih.gov

A key area of investigation has been the precise orientation, or "pose," of paroxetine within the transporter. X-ray crystallography studies have identified a binding pose where the piperidine ring occupies subsite A, the benzodioxol group subsite B, and the fluorophenyl group subsite C (termed the ABC pose). elifesciences.orgnih.gov However, MD simulations and mutagenesis studies have suggested an alternative "ACB" pose, where the benzodioxol and fluorophenyl groups are swapped between subsites C and B. elifesciences.orgbiorxiv.org This ambiguity highlights the complex and dynamic nature of the binding interaction.

Table 1: Selected Conformational Parameters of Paroxetine Polymorphs This table, derived from crystallographic data, illustrates the conformational flexibility of the paroxetine molecule.

ParameterPXT (Form I)PXT (Form II)
A-Ring Conformation ChairChair
D-Ring Conformation EnvelopeTwist
D-Ring Puckering (Q, Å) 0.2190.103
D-Ring Puckering (φ, °) 325.7164
Data sourced from crystallographic analysis of paroxetine free base polymorphs. nih.gov

Reaction Mechanism Studies of this compound Transformations

Computational chemistry is also a vital tool for elucidating the mechanisms of chemical reactions, including synthesis, degradation, and solid-state transformations.

Synthesis Transformations: The synthesis of paroxetine and its analogues involves complex stereoselective reactions. Computational modeling has been instrumental in developing and understanding novel synthetic routes. For instance, a palladium-catalyzed C-H functionalization strategy was developed to install the aryl group onto the piperidine ring with high stereocontrol. nih.govresearchgate.netelifesciences.org Theoretical studies of such catalytic cycles can help rationalize the observed selectivity, model the transition states, and predict the influence of different ligands and substrates on the reaction outcome. These methods provide a framework for optimizing reaction conditions and designing more efficient syntheses. elifesciences.org

Degradation Transformations: Paroxetine can undergo transformation in the environment, notably through photochemical reactions. Studies on the phototransformation of paroxetine have proposed a degradation pathway that is initiated by photohydrolysis, leading to the cleavage of the bond to the benzodioxol moiety. researchgate.net The primary transformation product observed is 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine. researchgate.netoaepublish.com Quantum mechanical calculations can be used to model the electronic excited states of the paroxetine molecule, identify the bonds most susceptible to photochemical cleavage, and calculate the energy barriers for proposed degradation steps, thereby validating and refining the proposed mechanism.

Solid-State Transformations: The solid-state properties of active pharmaceutical ingredients are critical for their stability and formulation. Paroxetine hydrochloride is known to exist in different hydrated and anhydrous crystalline forms (polymorphs). acs.org The transformation between these forms, such as the dehydration of a hydrate (B1144303), can be studied computationally. Model-free kinetic analysis of thermogravimetric data has been used to determine the activation energy (Ea) required for the dehydration of Paroxetine HCl Form I. This value was found to be significantly high (86-114 kJ/mol), explaining the high stability of this hydrate form. acs.org Computational methods can model the crystal lattice and simulate the molecular rearrangements required for such phase transitions, providing insight into the stability and interconversion of different polymorphs.

Metabolic Pathways of Paroxetine Acetate in in Vitro and Non Human Pre Clinical Models

Enzymatic Biotransformation Studies using Microsomal and Recombinant Systems

In vitro studies utilizing human liver microsomes and cDNA-expressed recombinant enzymes have been instrumental in elucidating the enzymatic pathways responsible for paroxetine's biotransformation.

Identification and Characterization of Major Metabolites

The initial and principal step in paroxetine's metabolism is the demethylenation of its methylenedioxy phenyl group, which leads to the formation of a catechol intermediate. nih.govpharmgkb.org This catechol metabolite is then subject to further metabolic processes, including methylation by catechol-O-methyltransferase (COMT) to form metabolites M-I and M-II. pharmgkb.org These metabolites are significantly less potent than the parent compound. hres.cafda.gov Specifically, the glucuronide and sulphate conjugates of paroxetine (B1678475) are reported to be over 10,000 and 3,000 times less potent, respectively, than paroxetine as inhibitors of serotonin (B10506) reuptake in rat brain synaptosomes. hres.ca

Table 1: Major Metabolites of Paroxetine Identified in In Vitro Systems

MetabolitePrecursorMetabolic ReactionKey Enzyme(s)
Paroxetine CatecholParoxetineDemethylenationCYP2D6
M-I (BRL 36610)Paroxetine CatecholMethylationCOMT
M-II (BRL 36583)Paroxetine CatecholMethylationCOMT

Role of Specific Cytochrome P450 Enzymes in Metabolism

The cytochrome P450 (CYP) enzyme system, particularly CYP2D6, plays a central role in the metabolism of paroxetine. droracle.aipharmgkb.orgdrugbank.com In vitro studies with human liver microsomes have demonstrated that the rate of paroxetine metabolism is significantly higher in microsomes from extensive metabolizers of debrisoquine (B72478) (a probe for CYP2D6 activity) compared to poor metabolizers. nih.gov

CYP2D6 is the high-affinity enzyme primarily responsible for the initial demethylenation step, converting paroxetine to its catechol intermediate. nih.govpharmgkb.org However, the metabolism of paroxetine is not solely dependent on CYP2D6. In vitro experiments have identified other CYP isoforms with a lower affinity for paroxetine that also contribute to its metabolism. These include CYP3A4, CYP1A2, and CYP2C19. pharmgkb.orgnih.gov The relative contribution of these enzymes is ranked as CYP2D6 >> CYP3A4 > CYP1A2 > CYP2C19 > CYP3A5. pharmgkb.org In individuals with reduced CYP2D6 activity, CYP3A4 and CYP1A2 are likely to play a more significant role in paroxetine metabolism. pharmgkb.org

Table 2: Cytochrome P450 Enzymes Involved in Paroxetine Metabolism

EnzymeRole in Paroxetine MetabolismAffinity
CYP2D6Major contributor to demethylenationHigh
CYP3A4Minor contributor, more significant in CYP2D6 poor metabolizersLow
CYP1A2Minor contributor, more significant in CYP2D6 poor metabolizersLow
CYP2C19Limited contributionLow
CYP3A5Limited contributionLow

Conjugation Pathways: Glucuronidation and Sulfation in Research Models

Following the initial oxidative metabolism, the resulting metabolites of paroxetine undergo Phase II conjugation reactions, primarily glucuronidation and sulfation, to form more polar and readily excretable compounds. researchgate.netdrugbank.comacnp.org These conjugation processes result in pharmacologically inactive metabolites. researchgate.netnih.gov While it is known that the principal metabolites are glucuronide and sulfate (B86663) conjugates, the specific enzymes responsible for these conjugation reactions have not been extensively reported. pharmgkb.orgfda.gov

In non-human models, species differences in conjugation have been observed. For example, a major metabolite in rats is M1-glucuronide, whereas both M1-glucuronide and M1-sulfate are found in humans. researchgate.net

Mechanistic Insights into Metabolic Stability and Turnover in Research Contexts

The metabolic stability of paroxetine is influenced by the saturable nature of its primary metabolizing enzyme, CYP2D6. fda.gov At lower concentrations, metabolism is efficient. However, as the concentration of paroxetine increases, CYP2D6 can become saturated, leading to non-linear pharmacokinetics where a dose increase results in a disproportionately larger increase in plasma concentration. pharmgkb.orgfda.gov

Furthermore, paroxetine is a potent inhibitor of CYP2D6, the very enzyme responsible for its metabolism. researchgate.netpharmgkb.org This mechanism-based inhibition means that with prolonged exposure, paroxetine can decrease the activity of CYP2D6, effectively inhibiting its own metabolism. droracle.aipharmgkb.org In vitro studies have provided the kinetic parameters for this inactivation, which have been used in models to predict the in vivo consequences. nih.gov This auto-inhibition contributes to the non-linear kinetics and can lead to a phenocopy effect, where an individual with a genotype of an extensive metabolizer may phenotypically behave as a poor metabolizer after continuous paroxetine administration. pharmgkb.org

In vitro metabolic stability screens using liver microsomes and S9 fractions from various species, including rat and dog, are used in pre-clinical research to estimate the intrinsic clearance of compounds like paroxetine. xenotech.com These assays help in understanding the metabolic turnover and predicting in vivo clearance. xenotech.com

Polymorphism and Solid State Characteristics of Paroxetine Acetate

Interconversion Studies Between Different Solid Forms

A thorough investigation into the scientific literature reveals a significant gap in the knowledge regarding the interconversion of different solid forms of paroxetine (B1678475) acetate (B1210297). There are no published studies that detail the conditions under which one polymorphic or pseudopolymorphic form of paroxetine acetate might transform into another. Such studies are crucial for determining the most stable and bioavailable form of a drug substance for therapeutic use.

The lack of research in this area means that there is no available data on the thermodynamic and kinetic relationships between any potential solid forms of this compound. Factors that typically influence interconversion, such as temperature, humidity, pressure, and the presence of solvents, have not been investigated for this specific salt.

Consequently, it is not possible to construct a data table of research findings on the interconversion of this compound's solid forms, as no such findings have been publicly reported. The scientific community has, to date, focused its efforts on understanding the more commonly used salt forms of paroxetine. This leaves the solid-state landscape of this compound as a potential area for future pharmaceutical research, which could uncover novel properties and applications for this particular salt.

Q & A

Q. What are the primary pharmacological mechanisms of paroxetine acetate, and how do they inform experimental design in preclinical studies?

this compound, a selective serotonin reuptake inhibitor (SSRI), primarily targets the serotonin transporter (SERT) to increase synaptic serotonin levels. However, in vivo studies suggest it may also elevate norepinephrine (NE) levels, complicating mechanistic interpretations . For preclinical models (e.g., neuropathic pain), researchers should incorporate dual neurotransmitter assays (e.g., microdialysis for 5-HT and NE) and validate selectivity via comparative studies with SSRIs lacking NE effects (e.g., fluoxetine) .

Q. How should researchers standardize the characterization of this compound in new formulations or derivatives?

Follow pharmacopeial guidelines such as USP Reference Standards, which specify identity, purity, and stability testing. Key steps include:

  • Chromatographic analysis : Use HPLC with UV detection to quantify paroxetine and its related compounds (e.g., trans-4-phenyl-3-[(3,4-methylenedioxy)phenoxy]methylpiperidine hydrochloride) .
  • Spectroscopic validation : Employ 1D/2D NMR and FT-IR to confirm structural integrity .
  • Stability studies : Assess degradation under stress conditions (e.g., heat, light) per ICH guidelines .

Q. What experimental models are most appropriate for evaluating this compound’s efficacy in anxiety disorders?

Preclinical models should align with clinical endpoints:

  • Panic disorder : Use rodent models of conditioned fear (e.g., elevated plus maze) paired with panicogenic agents (e.g., CO₂ challenge) .
  • Obsessive-compulsive disorder (OCD) : Employ marble-burying or checking behavior tests in rodents, with cross-validation via serotonin depletion paradigms . Include placebo controls and blinded data analysis to minimize bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across depression trials?

Contradictions often arise from heterogeneous patient populations and outcome measures. Methodological solutions include:

  • Stratified meta-analysis : Group trials by depression subtype (e.g., melancholic vs. atypical) and severity (Hamilton Depression Scale scores) .
  • Standardized metrics : Use clinician-rated scales (e.g., HRSD) instead of self-report tools, which are unreliable in severe cases .
  • Placebo-adjusted effect sizes : Calculate standardized mean differences (SMD) to account for placebo response variability .

Q. What are the implications of this compound’s pharmacokinetic interactions with CYP2D6 inhibitors, and how should these be addressed in clinical trial design?

Paroxetine is metabolized by CYP2D6, and co-administration with inhibitors (e.g., fluoxetine) may elevate plasma concentrations, increasing adverse effects (e.g., serotonin syndrome). Recommendations:

  • Genotype stratification : Screen participants for CYP2D6 polymorphisms (e.g., *10 allele common in Asian populations) to predict metabolic capacity .
  • Dose titration : Implement adaptive dosing protocols based on therapeutic drug monitoring (TDM) .

Q. How can researchers ethically design long-term safety studies for this compound in pediatric populations?

The 2004 paroxetine scandal highlighted risks of suicidal ideation in adolescents. Ethical frameworks for pediatric trials should include:

  • Independent data monitoring boards (DMBs) : Review interim safety data to halt trials if harm exceeds benefit .
  • Relapse-prevention designs : Compare maintained responders (paroxetine continuation) vs. placebo-switched groups, with close monitoring for withdrawal effects .
  • Transparency mandates : Publish all data, including negative outcomes, per FDAAA requirements .

Q. What statistical methods are optimal for analyzing this compound’s dose-response relationships in panic disorder trials?

  • Logistic regression : Model dichotomous outcomes (e.g., panic attack frequency) against dose, adjusting for site variability .
  • Longitudinal mixed-effects models : Account for repeated measures (e.g., weekly HAM-A scores) and dropout rates .
  • Power analysis : Ensure sample sizes ≥200 to detect moderate effect sizes (Cohen’s d ≥0.5) in placebo-controlled trials .

Methodological Guidance for Data Integrity

Q. How should researchers mitigate publication bias in meta-analyses of this compound?

  • ClinicalTrials.gov registration : Include all trials, regardless of outcome, to avoid selective reporting .
  • Egger’s regression test : Statistically assess bias by correlating effect sizes with study precision .
  • Individual participant data (IPD) meta-analysis : Request raw datasets from sponsors to re-analyze unpublished endpoints .

Q. What protocols ensure reproducibility in this compound’s preclinical neurochemical assays?

  • Open-source protocols : Detail microdialysis procedures (e.g., probe placement in dorsal raphe nuclei) and analytical conditions (e.g., LC-MS/MS parameters) .
  • Material sharing : Deposit compound samples in repositories (e.g., Addgene) with lot-specific certificates of analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.